4-fluoro-N-(2,3,4-trifluorophenyl)benzamide
Overview
Description
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms attached to both the benzamide and phenyl rings
Scientific Research Applications
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-(2,3,4-Trifluorophenyl)Benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2
Biochemical Pathways
Carbonic Anhydrase 2, the compound’s target, plays a crucial role in maintaining acid-base balance in the body, and its inhibition can disrupt this balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,3,4-trifluorophenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2,3,4-trifluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the amide group.
2-bromo-4-fluoro-N-(2,3,4-trifluorophenyl)benzamide: Contains a bromine atom in addition to the fluorine atoms.
4-(Aminosulfonyl)-N-(2,3,4-trifluorophenyl)methyl-benzamide: Contains an aminosulfonyl group instead of a fluorine atom .
Uniqueness
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. These properties include high electronegativity, increased lipophilicity, and enhanced metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N-(2,3,4-trifluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO/c14-8-3-1-7(2-4-8)13(19)18-10-6-5-9(15)11(16)12(10)17/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGVBPMPVDZKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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